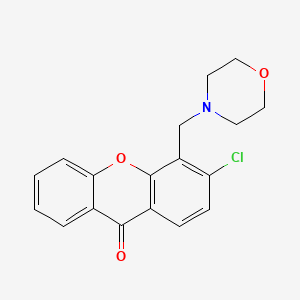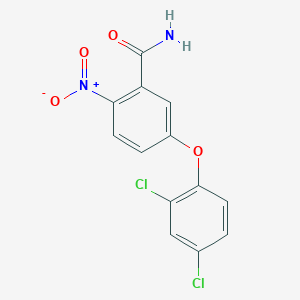
5-(2,4-Dichlorophenoxy)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenoxy)-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxy)-2-nitrobenzamide typically involves the nitration of 2,4-dichlorophenoxybenzoic acid followed by the conversion of the resulting nitro compound to the benzamide. The nitration process is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dichlorophenoxy)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 5-(2,4-Dichlorophenoxy)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Aplicaciones Científicas De Investigación
5-(2,4-Dichlorophenoxy)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dichlorophenoxy)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Triclosan: 5-Chloro-2-(2,4-dichlorophenoxy)phenol, an antibacterial and antifungal agent.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds
Uniqueness
5-(2,4-Dichlorophenoxy)-2-nitrobenzamide is unique due to its specific structural features, including the presence of both nitro and amide groups, which confer distinct chemical reactivity and biological activity compared to similar compounds like triclosan and 2,4-dichlorophenoxyacetic acid .
Propiedades
Número CAS |
51282-63-4 |
|---|---|
Fórmula molecular |
C13H8Cl2N2O4 |
Peso molecular |
327.12 g/mol |
Nombre IUPAC |
5-(2,4-dichlorophenoxy)-2-nitrobenzamide |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(10(15)5-7)21-8-2-3-11(17(19)20)9(6-8)13(16)18/h1-6H,(H2,16,18) |
Clave InChI |
BLVINVWCRPPJQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)
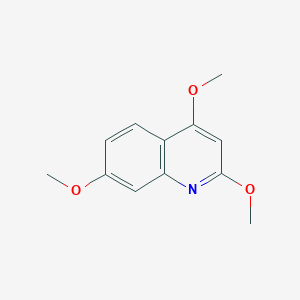
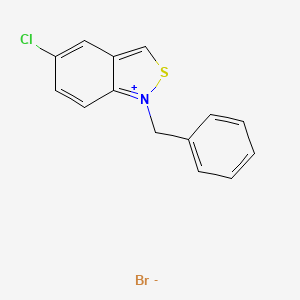

![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
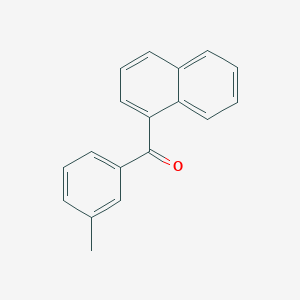
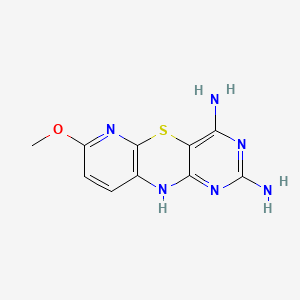
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
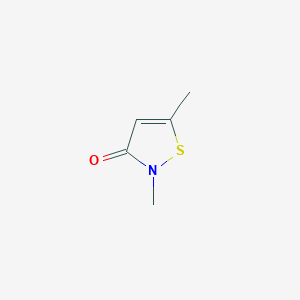
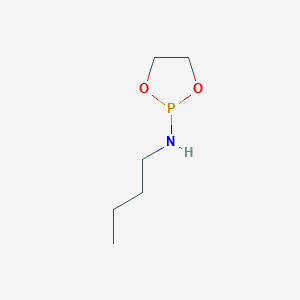
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)
